2-(Methoxycarbonyl)benzenesulfonic acid
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Overview
Description
2-(Methoxycarbonyl)benzenesulfonic acid is an organic compound with the molecular formula C8H8O5S. It is a derivative of benzenesulfonic acid, where a methoxycarbonyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)benzenesulfonic acid typically involves the sulfonation of methyl benzoate. The reaction is carried out by treating methyl benzoate with fuming sulfuric acid (oleum) and sulfur trioxide. The reaction conditions include maintaining a controlled temperature and ensuring the presence of an excess of sulfur trioxide to achieve complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Esterification: The methoxycarbonyl group can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Sulfuric Acid: Used in the sulfonation process.
Sulfur Trioxide: Essential for the sulfonation reaction.
Alcohols: Used in esterification reactions.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted benzenesulfonic acids, esters, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Methoxycarbonyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The methoxycarbonyl group can participate in nucleophilic substitution and esterification reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound without the methoxycarbonyl group.
Methyl Benzoate: A similar compound where the sulfonic acid group is replaced with a methoxycarbonyl group.
Toluene-4-sulfonic Acid: Another sulfonic acid derivative with a different substitution pattern on the benzene ring.
Uniqueness
2-(Methoxycarbonyl)benzenesulfonic acid is unique due to the presence of both the sulfonic acid and methoxycarbonyl groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxycarbonylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c1-13-8(9)6-4-2-3-5-7(6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCUEXJOTNUYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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